1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-
Overview
Description
This compound is a derivative of piperidinecarboxylic acid, which is a type of amino acid. The piperidine ring is a common structural motif in many natural products and pharmaceuticals. The compound also contains a methoxycarbonyl amino group and a chlorophenyl group, which can have various effects on the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, the aromatic chlorophenyl group, and the methoxycarbonyl amino group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in reactions with acids or bases, and the chlorophenyl group could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxycarbonyl amino group could increase its solubility in polar solvents .Scientific Research Applications
Metabolism and Biochemical Pathways
Compounds with structures similar to the one described have been studied for their metabolic pathways in organisms. For example, the metabolism of aspartame, a compound containing aspartylphenylalanine, involves hydrolysis yielding aspartic acid, phenylalanine, and methanol, highlighting the metabolic pathways of similar ester compounds in biological systems (Ranney Re, Oppermann Ja, 1979).
Synthesis and Industrial Applications
The synthesis of esters through alkoxycarbonylation represents a significant area of chemical research, offering pathways to create valuable chemical products from unsaturated substrates. This process is crucial for developing advanced materials, including polymers, through environmentally friendly and resource-efficient methods. The alkoxycarbonylation of unsaturated phytogenic substrates, for instance, demonstrates the industrial potential of ester synthesis techniques for creating ester products with high yields and selectivities under mild conditions (N. Sevostyanova, S. Batashev, 2023).
Food Safety and Toxicology
Esters similar to the one described have been examined for their occurrence and potential toxicological effects in food and environmental samples. The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), for instance, emphasizes the food safety concerns related to processing-induced chemical toxicants, their detection in various food categories, and their potential nephrotoxicity and testicular toxicity. This research highlights the importance of understanding the toxicological profiles of chemical compounds used in food processing and packaging (Boyan Gao, Yanfang Li, Guoren Huang, L. Yu, 2019).
Environmental Impact and Degradation
The environmental fate and behavior of similar ester compounds, particularly their biodegradation and potential as environmental contaminants, have been a subject of extensive research. Studies on the occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments provide valuable insights into how similar compounds might behave in the environment, including their biodegradability, detection in water bodies, and potential effects as weak endocrine disruptors (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O5/c1-21(2,3)29-20(26)24-11-6-8-16(14-24)18(15-7-5-9-17(22)13-15)28-12-10-23-19(25)27-4/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3,(H,23,25)/t16-,18+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMFUCYZRBNMRO-AEFFLSMTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732474 | |
Record name | tert-Butyl (3R)-3-[(3-chlorophenyl){2-[(methoxycarbonyl)amino]ethoxy}methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-79-2 | |
Record name | tert-Butyl (3R)-3-[(3-chlorophenyl){2-[(methoxycarbonyl)amino]ethoxy}methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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